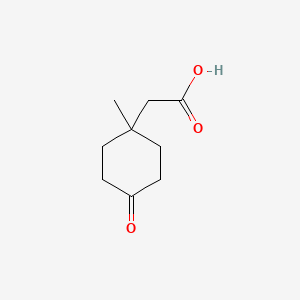

2-(1-Methyl-4-oxocyclohexyl)acetic acid

Beschreibung

2-(1-Methyl-4-oxocyclohexyl)acetic acid is a cyclohexane-derived carboxylic acid characterized by a methyl group at position 1, a ketone (oxo) group at position 4, and an acetic acid moiety attached to the cyclohexyl ring. Its molecular formula is C₉H₁₄O₃, with a calculated molecular weight of 170.21 g/mol. Structurally, the compound combines the rigidity of the cyclohexane ring with the acidity of the carboxylic acid group, making it a versatile intermediate in organic synthesis.

Eigenschaften

Molekularformel |

C9H14O3 |

|---|---|

Molekulargewicht |

170.21 g/mol |

IUPAC-Name |

2-(1-methyl-4-oxocyclohexyl)acetic acid |

InChI |

InChI=1S/C9H14O3/c1-9(6-8(11)12)4-2-7(10)3-5-9/h2-6H2,1H3,(H,11,12) |

InChI-Schlüssel |

PAWVZJFHIKCXRT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CCC(=O)CC1)CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-4-oxocyclohexyl)acetic acid typically involves the oxidation of 1-methyl-4-hydroxycyclohexaneacetic acid. One common method includes the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete oxidation of the hydroxyl group to a ketone.

Industrial Production Methods

In an industrial setting, the production of 2-(1-Methyl-4-oxocyclohexyl)acetic acid can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the efficiency of the oxidation process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Methyl-4-oxocyclohexyl)acetic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert the ketone group to a carboxylic acid.

Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alcohols (for esterification), amines (for amidation)

Major Products Formed

Oxidation: 2-(1-Methyl-4-oxocyclohexyl)acetic acid can be further oxidized to 2-(1-Methyl-4-carboxycyclohexyl)acetic acid.

Reduction: Reduction of the ketone group yields 2-(1-Methyl-4-hydroxycyclohexyl)acetic acid.

Substitution: Esterification with methanol produces methyl 2-(1-Methyl-4-oxocyclohexyl)acetate.

Wissenschaftliche Forschungsanwendungen

2-(1-Methyl-4-oxocyclohexyl)acetic acid has various applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and intermediates for pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-(1-Methyl-4-oxocyclohexyl)acetic acid involves its interaction with various molecular targets. The ketone and carboxylic acid groups can form hydrogen bonds and participate in electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight key differences and similarities between 2-(1-Methyl-4-oxocyclohexyl)acetic acid and structurally related compounds.

Table 1: Comparative Analysis of Structural Analogs

Key Findings:

Structural Complexity and Reactivity :

- The cyclohexene analog (C₁₂H₁₈O₄) exhibits higher reactivity due to its conjugated double bond, making it suitable for studies requiring electrophilic intermediates . In contrast, the saturated cyclohexyl backbone of the target compound likely enhances stability.

- The ethyl ester derivative (C₁₀H₁₆O₃) is less polar than the acetic acid analogs, favoring solubility in organic solvents. Its ester group can be hydrolyzed to yield carboxylic acids, a common strategy in prodrug design .

Biological Activity: The amino-oxoethyl derivative (C₁₀H₁₇NO₃) demonstrates neuroactive properties, highlighting how substituents on the cyclohexyl ring can modulate bioactivity . The target compound lacks this functional group, suggesting divergent applications.

Electronic and Physical Properties :

- The methoxyphenyl analog (C₁₁H₁₂O₅) introduces aromaticity, which may enhance UV detectability but reduces solubility in aqueous media compared to purely aliphatic analogs .

Synthetic Utility :

- Ethyl esters (e.g., C₁₀H₁₆O₃) are frequently employed as protected forms of carboxylic acids during multistep syntheses. The target compound’s acetic acid group could serve as a handle for further derivatization, such as amide bond formation .

Research Implications

- Pharmaceutical Development: Functionalization of the cyclohexyl ring (e.g., introducing amino or hydroxyl groups) could yield compounds with targeted bioactivity, as seen in neuroactive analogs .

- Material Science : The rigidity of the cyclohexane backbone may be exploited in designing thermally stable polymers or ligands.

- Analytical Chemistry : Differences in polarity and solubility between esters (e.g., C₁₀H₁₆O₃) and acids (e.g., C₉H₁₄O₃) can inform chromatographic separation strategies.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.